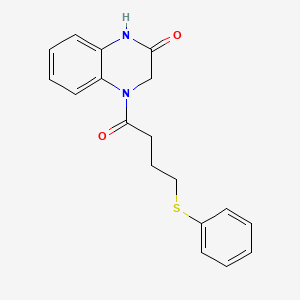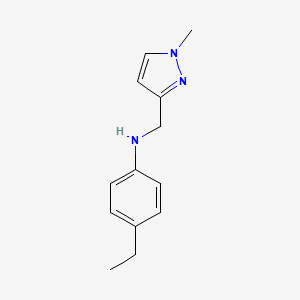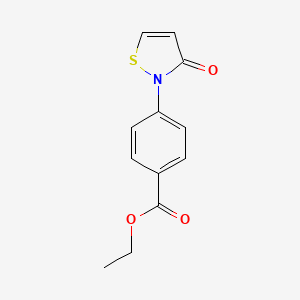
4-(4-(phenylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(phenylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is commonly known as PD 153035 and is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). This compound has been widely studied for its potential applications in cancer treatment and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
4-(4-(phenylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one and its derivatives are primarily utilized in the field of organic synthesis, showcasing a broad spectrum of physical and pharmaceutical applications. A notable study highlights the switchable and highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones from o-phenylenediamines and aroylpyruvates. The research delves into the regioselectivity of cyclocondensation, proposing simplified methodologies for determining the structure of regioisomers and achieving high regioselectivity in synthesis (Dobiáš et al., 2017).
Antioxidant and Antiradical Properties
Certain derivatives, such as 4-aryl-3,4-dihydroquinolin-2(1H)-ones, have been synthesized and analyzed for their antiradical properties. These compounds, particularly those derived from syringaldehyde, exhibit notable antiradical activity, indicating potential in antioxidant applications (Mieriņa et al., 2014).
Biological Applications
The biological activity of these compounds is significant, with studies illustrating their potential in inhibiting the growth of various human cancer cell lines. For example, a novel hybrid of aspirin bearing both nitric oxide and hydrogen sulfide-releasing moieties, named NOSH-aspirin, exhibited potent cell growth inhibitory properties in a range of human cancer cell lines, marking a new class of anti-inflammatory pharmaceuticals (Kodela et al., 2012).
Antimicrobial and Antioxidant Agents
The synthesis and reactions of derivatives, such as 4H-3,1-benzoxazin-4-one, have been studied for their antimicrobial and antioxidant activities. Some synthesized compounds demonstrated remarkable activity in screenings, suggesting potential in these areas (Haneen et al., 2019).
Synthesis of Complex Derivatives
The compound class also serves as a building block for more complex derivatives. For instance, studies have been conducted on the synthesis of benzo[d]pyrrolo[2,1-b][1,3]oxazines via intramolecular cyclization, showcasing the versatility and utility of 3,4-dihydroquinoxalin-2(1H)-one derivatives in creating novel structures with potential applications in various domains (Maslivets et al., 2017).
Drug Development and Imaging
Lastly, certain derivatives have been explored in preclinical evaluations as potential brain imaging agents and as part of the development of new pharmaceuticals, indicating their relevance in medical diagnostics and therapeutic interventions (Ibrahim et al., 2018).
Eigenschaften
IUPAC Name |
4-(4-phenylsulfanylbutanoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17-13-20(16-10-5-4-9-15(16)19-17)18(22)11-6-12-23-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDIAUCLGBXMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CCCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2,6-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2629424.png)
![8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-ethyl-3-methyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2629425.png)

![1-methyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2629432.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2629434.png)
![3-(1,3-benzodioxol-5-yl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2629435.png)
![1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2629436.png)

![8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629439.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2629443.png)